

An In-depth Technical Guide to KRAS G12C Inhibitor 48 (Compound 6e)

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Compound of Interest		
Compound Name:	KRAS G12C inhibitor 48	
Cat. No.:	B12397100	Get Quote

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This technical guide provides a comprehensive overview of the chemical and biological properties of **KRAS G12C inhibitor 48** (compound 6e), a potent and selective inhibitor of the oncogenic KRAS G12C mutant protein. This document details its mechanism of action, chemical synthesis, biological activity, and the experimental methodologies used for its characterization.

Introduction to KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The specific G12C mutation, where glycine at codon 12 is substituted with cysteine, results in a constitutively active protein, leading to aberrant downstream signaling and tumorigenesis. **KRAS G12C inhibitor 48** (compound 6e) is a small molecule designed to covalently bind to the mutant cysteine residue, locking the KRAS G12C protein in an inactive, GDP-bound state and thereby inhibiting its oncogenic signaling.

Chemical Properties and Quantitative Data

KRAS G12C inhibitor 48 (compound 6e) has been characterized by its potent and selective activity against the KRAS G12C mutant. Its key chemical and biological properties are summarized in the tables below.



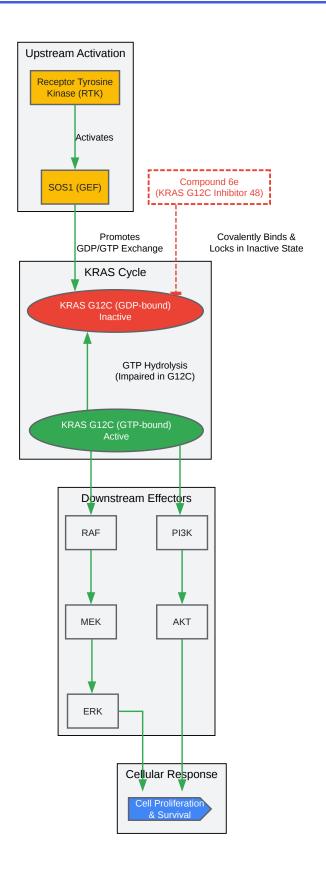
Chemical Property	Value
Molecular Formula	C36H39CIN8O2
Molecular Weight	651.20 g/mol
CAS Number	3033236-94-8

Biological Activity	IC50 Value	Reference
KRAS G12C Inhibition	639.91 nM	[1][2][3]
Anti-proliferative Activity (H358 cells)	0.796 μΜ	[1][2][3]
Anti-proliferative Activity (H23 cells)	6.33 μΜ	[1][2][3]
Anti-proliferative Activity (A549 cells)	16.14 μΜ	[1][2][3]

Mechanism of Action and Signaling Pathway

KRAS G12C inhibitor 48 (compound 6e) functions as a covalent inhibitor. It specifically targets the cysteine residue introduced by the G12C mutation. By forming an irreversible covalent bond, the inhibitor allosterically prevents the exchange of GDP for GTP, locking the KRAS protein in its inactive state. This disrupts the downstream signaling cascades, primarily the MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.





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Caption: KRAS G12C Signaling Pathway and Inhibition by Compound 6e.

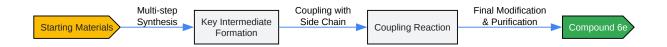


Experimental Protocols

The characterization of **KRAS G12C inhibitor 48** (compound 6e) involves several key in vitro assays.

Synthesis of Compound 6e

The synthesis of compound 6e is part of a broader scheme for creating a series of KRAS G12C inhibitors. The general synthetic route is depicted below. For specific details on reaction conditions, reagent quantities, and purification methods, please refer to the primary publication by Yang F, et al. in the European Journal of Medicinal Chemistry, 2022.



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Caption: General Synthesis Workflow for Compound 6e.

KRAS G12C Biochemical Assay

The inhibitory activity of compound 6e against KRAS G12C is determined using a biochemical nucleotide exchange assay. This assay measures the ability of the compound to prevent the exchange of fluorescently labeled GDP (e.g., BODIPY-GDP) for GTP.

General Protocol:

- Recombinant human KRAS G12C protein is pre-loaded with a fluorescently labeled GDP analog.
- The inhibitor (compound 6e) at various concentrations is incubated with the KRAS G12C-GDP complex.
- The nucleotide exchange reaction is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1, and an excess of unlabeled GTP.
- The fluorescence signal is monitored over time. A decrease in fluorescence indicates the displacement of the fluorescent GDP, while a stable signal suggests that the inhibitor has



locked KRAS in the GDP-bound state.

 IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

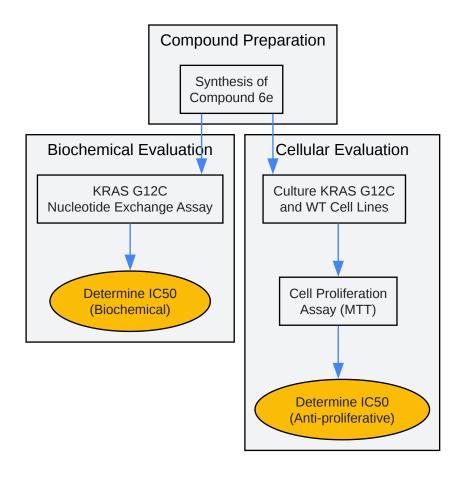
Cell Proliferation Assay

The anti-proliferative effects of compound 6e are assessed in cancer cell lines harboring the KRAS G12C mutation (e.g., H358, H23) and wild-type KRAS (e.g., A549) as a control for selectivity. A common method is the MTT or CellTiter-Glo assay.

General Protocol (MTT Assay):

- Cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of compound 6e or a vehicle control (DMSO).
- After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- Metabolically active cells reduce the yellow MTT to purple formazan crystals.
- The formazan crystals are solubilized with a detergent solution.
- The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
- Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.





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Caption: Experimental Workflow for the Evaluation of Compound 6e.

Pharmacokinetic Properties

As of the latest available data, specific pharmacokinetic (PK) studies for **KRAS G12C inhibitor 48** (compound 6e) have not been extensively published. The primary focus of the initial research was its characterization as a potent KRAS G12C binder and its use as a warhead for developing a reversible-covalent PROTAC (Proteolysis Targeting Chimera).[4] Further studies would be required to determine its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for its development as a potential therapeutic agent.

Conclusion

KRAS G12C inhibitor 48 (compound 6e) is a potent and selective covalent inhibitor of the oncogenic KRAS G12C protein. It demonstrates significant inhibitory activity in both biochemical and cellular assays, highlighting its potential as a lead compound for the



development of novel anti-cancer therapies. The provided data and methodologies serve as a valuable resource for researchers in the field of oncology and drug discovery who are focused on targeting KRAS-mutant cancers. Further investigation into its pharmacokinetic and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

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